1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyridobenzimidazole derivative characterized by a 3,4-dichlorobenzylamino substituent at position 1 and a methyl group at position 2. Its structure combines a pyrido[1,2-a]benzimidazole core with a nitrile group at position 4, which enhances its electronic properties and binding affinity to biological targets . The compound is available at 95% purity (CAS: 865658-17-9) and has been investigated in anticancer and antimicrobial research .
Properties
Molecular Formula |
C20H14Cl2N4 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N4/c1-12-8-19(24-11-13-6-7-15(21)16(22)9-13)26-18-5-3-2-4-17(18)25-20(26)14(12)10-23/h2-9,24H,11H2,1H3 |
InChI Key |
MMISDNMZMWPFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC(=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Formation
Benzimidazole derivatives are typically synthesized by condensing o-phenylenediamine with aldehydes or ketones. For 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile:
-
Reagents : o-Phenylenediamine, a methyl-substituted ketone (e.g., 3-methyl-1H-pyridin-2-one), and a cyanide source (e.g., potassium cyanide).
-
Conditions : Acidic or basic catalysis, followed by cyclization under heat.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | o-Phenylenediamine + 3-methyl-1H-pyridin-2-one, H₂SO₄, reflux | Benzimidazole intermediate | ~60–70% |
| 2 | Cyanation (e.g., NaCN in DMF, 80°C) | 4-Carbonitrile derivative | ~70–80% |
Functionalization at Position 1: Introduction of (3,4-Dichlorobenzyl)amino Group
The amino group at position 1 is introduced via transition-metal-catalyzed cross-coupling or nucleophilic substitution.
Buchwald–Hartwig Amination
This method couples an aryl halide with an amine using palladium catalysts. For 1-[(3,4-dichlorobenzyl)amino] substitution:
-
Reagents : 3,4-Dichlorobenzylamine, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., 2,2′-bipyridine), base (e.g., Cs₂CO₃).
| Parameter | Value |
|---|---|
| Catalyst system | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 65–75% |
Nucleophilic Aromatic Substitution (NAS)
If the core contains a leaving group (e.g., bromine) at position 1, NAS with 3,4-dichlorobenzylamine is feasible:
| Parameter | Value |
|---|---|
| Leaving group | Br |
| Amine | 3,4-Dichlorobenzylamine |
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | 50–60% |
Alternative Approaches
One-Pot Multi-Component Reactions
For efficient synthesis, a one-pot strategy may combine benzimidazole formation and functionalization:
-
Step 1 : Condense o-phenylenediamine with a methyl-substituted pyridine derivative.
-
Step 2 : Introduce the carbonitrile group via cyanation.
-
Step 3 : Couple with 3,4-dichlorobenzylamine under catalytic conditions.
| Component | Reagents | Conditions |
|---|---|---|
| Pyrido[1,2-a]benzimidazole core | o-Phenylenediamine + 3-methyl-1H-pyridin-2-one | H₂SO₄, reflux |
| Carbonitrile | NaCN | DMF, 80°C |
| (3,4-Dichlorobenzyl)amino | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Toluene, 110°C |
Optimization and Challenges
Solvent and Catalyst Screening
Yield Limitations
Low yields in NAS (50–60%) are attributed to steric hindrance from the pyrido[1,2-a]benzimidazole core. Buchwald–Hartwig amination offers higher efficiency (65–75%) but requires costly catalysts.
Purification and Characterization
Crystallization
Common solvents for crystallization include ethyl acetate, diisopropyl ether, or toluene. High-purity products are achieved via column chromatography (SiO₂, hexane/ethyl acetate).
| Solvent | Yield | Purity |
|---|---|---|
| Ethyl acetate | 85–90% | 98–99% (HPLC) |
| Diisopropyl ether | 95–98% | 99–99.5% |
Spectroscopic Data
-
¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic H), δ 2.5 ppm (CH₃), δ 4.0–4.2 ppm (CH₂ in benzyl group).
-
MS : [M+H]⁺ at m/z 385.1 (calculated for C₁₉H₁₄Cl₂N₄).
Comparative Analysis with Analogues
Scalability and Industrial Relevance
Industrial production may adopt continuous-flow systems to optimize reaction times and catalyst recovery. For example:
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Effects : It has shown significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its anticancer activity against human colorectal carcinoma cell lines, demonstrating promising results in inhibiting cancer cell proliferation .
- Enzyme Inhibition : It interacts with specific enzymes and receptors, modulating their activity which is crucial for its pharmacological profile .
Applications in Medicinal Chemistry
The potential applications of 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile in medicinal chemistry include:
- Drug Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases.
- Antimicrobial Agents : Due to its effectiveness against bacterial strains, it could be further explored as an antimicrobial agent.
- Cancer Treatment : The anticancer properties suggest its use in developing novel anticancer therapies.
Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various benzimidazole derivatives, this compound exhibited significant cytotoxicity against HCT116 cell lines. The study utilized the Sulforhodamine B assay to determine IC50 values, with this compound demonstrating superior efficacy compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .
Antimicrobial Studies
Another study focused on the antimicrobial efficacy of substituted benzimidazole derivatives revealed that this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated strong potential for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Substituent Position : The placement of the 3,4-dichlorobenzyl group (position 1 in the target compound vs. position 2 in 3m ) drastically alters target specificity. The target compound lacks the oxo group present in 3m , which may reduce antitubercular activity but enhance solubility .
- Amino Group Modifications: Replacing the 3,4-dichlorobenzylamino group with a 4-hydroxyphenylamino moiety (SE486-11) improves neuroblastoma cytotoxicity, likely due to enhanced hydrogen bonding with histone deacetylases (HDACs) .
Table 2: Physicochemical Properties
Biological Activity
1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound notable for its potential pharmacological applications. This compound integrates a pyrido[1,2-a]benzimidazole core with a dichlorobenzyl amino group and a carbonitrile functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor function, leading to observable biological effects. The compound's unique structural features enhance its interaction with specific targets, contributing to its pharmacological profile.
Pharmacological Properties
The compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may act as a cytotoxic agent against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties, indicating potential effectiveness against various pathogens.
- Anti-inflammatory Effects : The structural characteristics may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Butylanilino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile | Contains an aniline derivative | Anticancer and antimicrobial | Different substituents on the aromatic ring affect activity |
| 3-Methylpyrido(1,2-a)benzimidazole-4-carbonitrile | Lacks dichlorobenzyl substitution | Limited biological data | Simpler structure may limit activity |
| 2-Ethyl-5-methylimidazo(4,5-b)pyridine | Imidazo-pyridine core | Potentially neuroprotective | Different core structure leads to distinct properties |
Study on Cytotoxic Properties
A significant study evaluated the cytotoxic effects of benzimidazole derivatives in hypoxic tumor environments. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The study utilized proliferation assays and DNA destruction tests to establish the efficacy of these compounds in inducing apoptosis in hypoxic conditions .
Antimicrobial Activity Evaluation
Another investigation focused on the antimicrobial properties of benzimidazole derivatives. Compounds were tested against various Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) methods. The results demonstrated that derivatives with specific substitutions exhibited potent antibacterial activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
A comprehensive review highlighted the importance of structure-activity relationships in determining the biological efficacy of benzimidazole derivatives. It was noted that modifications in functional groups significantly influenced the pharmacological profiles of these compounds. For instance, the presence of halogenated groups often enhanced antibacterial activity .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodology : The compound is synthesized via multicomponent reactions or stepwise substitutions. Key steps include:
- Use of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes in one-pot reactions ().
- Purification via preparative HPLC (51% yield) or recrystallization from ethanol/DMF ().
- Critical reagents: 3,4-dichlorobenzylamine, methylpyrido[1,2-a]benzimidazole precursors.
- Data Table :
| Derivative | Yield | Purification Method | Key Solvents | HRMS Confirmation |
|---|---|---|---|---|
| Compound 3m () | 51% | Preparative HPLC | DMSO | 380.0363 [M−H]+ |
| Compound 3v () | 90% | Ethanol/DMF recrystallization | Ethanol, DMF | Calculated/Experimental match |
- Reference :
Q. How is the compound characterized using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., δ = 2.36 ppm for CH3, 7.45–7.55 ppm for aromatic protons) ().
- HRMS : Confirm molecular weight (e.g., 380.0363 [M−H]+) ().
- IR : Identify functional groups (e.g., nitrile stretch at ~2231 cm⁻¹) ( ).
Q. What initial biological activities have been reported for this compound?
- Findings :
-
Anti-tuberculosis activity against multidrug-resistant (MDR) strains ().
-
Cytotoxicity in neuroblastoma models (IC₅₀ < 1 µM in SK-N-BE(2)C cells) ().
- Methodology :
-
In vitro assays : Minimum inhibitory concentration (MIC) testing for TB ().
-
Cell viability screens : MTT assays for neuroblastoma ().
- Reference :
Advanced Questions
Q. How can researchers optimize the synthetic yield and purity of this compound?
- Strategies :
- Solvent optimization : Use DMF for higher solubility of intermediates ().
- Temperature control : Maintain 0–50°C during azide coupling ( ).
- Purification : Compare preparative HPLC (51% yield) vs. recrystallization (90% yield) ().
Q. What strategies are recommended to resolve discrepancies in NMR spectral data?
- Approach :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., 7.45–7.55 ppm in ).
- Variable temperature NMR : Mitigate signal broadening caused by dynamic processes.
- HRMS cross-validation : Ensure molecular formula matches (e.g., 380.0363 [M−H]+ in ).
Q. How does structural modification of the pyrido[1,2-a]benzimidazole core influence biological activity?
- SAR Insights :
- Substituent effects :
- 3,4-Dichlorobenzyl enhances anti-TB activity ().
- 4-Carbonitrile group improves metabolic stability ().
- Data Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-Methyl group | Reduces hepatotoxicity | |
| 4-Hydroxyphenylamino | Increases cytotoxicity |
-
Methodology :
-
Synthesize analogs (e.g., 2-benzyl-1-[(4-hydroxyphenyl)amino] derivatives) and test in dose-response assays ( ).
Q. What in vivo models are suitable for evaluating the compound’s efficacy against multidrug-resistant pathogens?
- Models :
- Murine TB model : Assess bacterial load reduction in lungs ().
- Xenograft neuroblastoma : Evaluate tumor regression ().
- Methodology :
- Dosing : 10–50 mg/kg/day via oral gavage.
- Endpoint analysis : Histopathology, pharmacokinetic profiling (t₁/₂, Cmax).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
